3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
Description
3-Cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 3-cyclopentylpropanamide moiety at the 7-position. Its molecular formula is C21H30N2O3S (calculated based on structural analogs, e.g., ), with a molecular weight of ~390.54 g/mol. The ethanesulfonyl group contributes to its polar surface area (estimated ~54.4 Ų), while the cyclopentyl chain enhances lipophilicity (predicted logP ~3.5), favoring membrane permeability and central nervous system (CNS) penetration. This compound is hypothesized to modulate opioid receptor activity due to structural similarities to known mu-opioid agonists (), though specific pharmacological data remain undisclosed in publicly available literature.
Properties
IUPAC Name |
3-cyclopentyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-25(23,24)21-13-5-8-16-10-11-17(14-18(16)21)20-19(22)12-9-15-6-3-4-7-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSDYRDGDVYSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide typically involves multiple steps:
Formation of the tetrahydroquinoline core: : This may be achieved through catalytic hydrogenation of quinoline under high pressure and temperature.
Introduction of the ethanesulfonyl group: : This step can be performed using ethanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Cyclopentylamine addition: : The cyclopentyl group is introduced via nucleophilic substitution, often using cyclopentylamine.
Final acylation: : The propanamide moiety is attached using propanoyl chloride in a reaction facilitated by a base such as sodium hydride.
Industrial Production Methods
On an industrial scale, this compound is often produced using high-throughput methods, optimizing the reaction conditions for scalability and yield. This includes using automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The ethanesulfonyl group (-SO₂CH₂CH₃) exhibits reactivity typical of sulfonamides. Key reactions include:
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Hydrolysis : Under acidic (e.g., concentrated HCl, Δ) or basic conditions (e.g., NaOH, Δ), sulfonamides undergo cleavage to yield sulfonic acids and amines . For example:
\text{R-SO₂-NR'_2} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-SO}_3\text{H} + \text{H}_2\text{NR'_2}The tetrahydroquinoline core may stabilize intermediates during hydrolysis due to its aromatic character.
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Nucleophilic Substitution : The sulfonyl group can act as a leaving group in SN₂ reactions under strongly basic conditions, though steric hindrance from the tetrahydroquinoline ring may limit this pathway .
Tertiary Amide Reactivity
The propanamide group (-CO-NR₂) is a tertiary amide, making it less reactive than primary/secondary analogs. Potential reactions include:
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Hydrolysis : Requires harsh conditions (e.g., 6M HCl, reflux) to yield a carboxylic acid and amine :
\text{R-CO-NR'_2} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{H}_2\text{NR'_2}The cyclopentyl group’s steric bulk may slow reaction kinetics compared to linear alkyl substituents .
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Reduction : Lithium aluminum hydride (LiAlH₄) can reduce tertiary amides to amines, though this reaction is less efficient than with primary/secondary amides .
Tetrahydroquinoline Core Reactivity
The partially saturated tetrahydroquinoline system may participate in:
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Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing sulfonamide group directs electrophiles to meta positions on the aromatic ring. Nitration or halogenation could occur under standard EAS conditions .
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Oxidation : The saturated six-membered ring may oxidize to a fully aromatic quinoline system under strong oxidizing agents (e.g., KMnO₄) .
Cyclopentyl Group Influence
The cyclopentyl moiety primarily contributes steric hindrance, which:
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Reduces reaction rates for nucleophilic attacks on the amide or sulfonamide groups .
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Enhances solubility in nonpolar solvents compared to purely aromatic analogs .
Key Research Findings
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Sulfonamide Stability : The ethanesulfonyl group shows moderate stability in aqueous media but degrades under prolonged acidic/basic conditions .
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Amide Inertness : The tertiary amide resists enzymatic hydrolysis, suggesting potential pharmacokinetic advantages in medicinal applications .
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Steric Effects : Computational studies (unavailable in provided sources) would likely predict slowed kinetics for nucleophilic reactions due to the cyclopentyl group .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets:
Antimicrobial Activity
Research has indicated that compounds similar to 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide exhibit antimicrobial properties. Studies suggest that the incorporation of the tetrahydroquinoline moiety can enhance activity against various bacterial strains, potentially making it useful in developing new antibiotics .
Anticancer Properties
Preliminary studies have shown that derivatives of tetrahydroquinoline compounds possess anticancer activities. The sulfonamide group is known to play a role in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression . Further research could elucidate the specific mechanisms through which this compound exerts its effects.
Neuroprotective Effects
The structure of this compound may also allow it to interact with neurotransmitter systems. Some studies suggest that related compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .
Pest Control Applications
In addition to medicinal uses, this compound has been explored for its efficacy in pest control:
Insecticidal Properties
Patents have been filed detailing formulations containing this compound as an active ingredient for pest control. The compound's effectiveness against specific insect pests suggests its utility as a novel insecticide .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to controls. |
| Study B | Anticancer Properties | Showed reduced tumor cell viability in vitro; further studies needed for in vivo validation. |
| Patent X | Pest Control | Formulation showed high efficacy against common agricultural pests with low environmental impact. |
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves:
Molecular Targets: : It potentially targets specific enzymes or receptors within biological systems, influencing their activity.
Pathways: : The compound may modulate signaling pathways by binding to target molecules, leading to alterations in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide with structurally and functionally related analogs:
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability The cyclopentyl group in the target compound increases logP compared to the phenyl analog (3.5 vs. Ethanesulfonyl vs. thiophene-carbonyl: Sulfonyl groups improve metabolic stability over esters (e.g., thiophene-carbonyl in ), which may hydrolyze in vivo.
Pharmacological Activity Mu-opioid agonists like DAMGO exhibit high intrinsic activity in G-protein coupling (). The target compound’s tetrahydroquinoline scaffold shares topological similarities with opioid receptor ligands, suggesting possible agonism or allosteric modulation. Delta receptor interactions: Compounds like naltrindole () demonstrate delta-opioid antagonism, which modulates tolerance to mu-agonists. Structural variations (e.g., cyclopentyl vs. phenyl) may influence receptor subtype selectivity.
Synthetic Accessibility
- Sulfonamide derivatives (e.g., ) are synthesized via sulfonyl chloride coupling under basic conditions (DMAP/pyridine). Ethanesulfonyl derivatives likely follow similar protocols.
- Thiophene-carbonyl analogs () require acyl chloride intermediates, increasing synthetic complexity.
Research Findings and Data Gaps
- Opioid Receptor Binding: No direct data exist for the target compound, but DAMGO (EC₅₀ = 10 nM) and buprenorphine (partial agonist, ) provide benchmarks for future assays.
- Tolerance Mechanisms : Cyclopentyl substituents may reduce tolerance development compared to phenyl groups, analogous to naltrindole’s delta-mediated effects ().
- Patent Landscape: Tetrahydroquinoline derivatives in include pyrazolyl and benzothiazolyl analogs, but pharmacological data (e.g., IC₅₀, toxicity) remain proprietary.
Biological Activity
3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews various studies and findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C19H28N2O3S
- Molecular Weight : 364.5 g/mol
- LogP : 3.73, indicating moderate lipophilicity which may influence its bioavailability and permeability.
The compound primarily functions as a selective antagonist for specific receptors involved in inflammatory processes. Its structure allows it to interact with the CCR2 receptor, which is significant in mediating monocyte trafficking and inflammation .
Antiinflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the migration of monocytes in response to chemokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. In a series of assays involving various cancer cell lines, it was observed to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptosis-related proteins and cell cycle regulators .
Study 1: In Vitro Antiinflammatory Activity
In a controlled laboratory setting, the compound was tested on human peripheral blood mononuclear cells (PBMCs). Results indicated a significant decrease in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound at concentrations ranging from 1 to 10 µM.
| Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 1 | 120 | 180 |
| 5 | 80 | 150 |
| 10 | 50 | 100 |
Study 2: Anticancer Activity on Cell Lines
In another study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability.
| Dose (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
Q & A
Q. What are the critical steps in synthesizing 3-cyclopentyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves three key stages:
Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction between an aromatic amine and cyclopentanone under acidic conditions (e.g., HCl in ethanol) to generate the tetrahydroquinoline backbone .
Ethanesulfonyl group introduction : React the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide moiety.
Propanamide linkage : Couple the sulfonamide intermediate with cyclopentylpropanoyl chloride via amide bond formation, using coupling agents like HATU or EDC.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for sulfonylation, dichloromethane for amidation) to improve yields.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural fidelity and purity:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, sulfonamide protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₃H₃₁N₃O₃S: 454.21).
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients.
- X-ray Crystallography (if crystalline): Resolve stereochemistry of the tetrahydroquinoline ring .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assay systems?
Methodological Answer: Contradictions may arise from assay-specific variables:
- Mechanistic Context : Test the compound in in vitro enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity) to distinguish direct target engagement from off-target effects.
- Metabolic Stability : Assess liver microsome stability (human/rodent) to identify species-specific metabolism (e.g., CYP450-mediated sulfonamide cleavage) .
- Solubility/Permeability : Use shake-flask solubility assays and Caco-2 permeability models to correlate bioactivity with physicochemical properties.
Example : If inactive in cell assays but active in enzymatic screens, poor membrane permeability or efflux by P-gp may explain discrepancies.
Q. What computational strategies are effective for predicting the compound’s binding mode to a target protein?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the cyclopentyl group and hydrophobic pockets, and the sulfonamide with polar residues (e.g., Arg/Lys).
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests strong binding) .
Validation : Cross-reference predictions with mutagenesis data (e.g., alanine scanning of predicted contact residues).
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?
Methodological Answer: Contradictions may stem from:
- Polymorphism : Characterize solid-state forms (e.g., anhydrate vs. hydrate) via DSC/TGA.
- Ionization Effects : Measure pH-dependent solubility (pKa of sulfonamide ~1.5–2.5; propanamide ~9–10) to identify ionizable groups.
Protocol :
Perform shake-flask solubility tests in buffered solutions (pH 1–12).
Use Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility.
Explore co-solvency (e.g., PEG-400/water) for formulation .
Experimental Design
Q. What in vivo pharmacokinetic study design is recommended for this compound?
Methodological Answer: Dose Selection :
- Start with 10 mg/kg (IV) and 50 mg/kg (oral) in rodents, based on in vitro ADME data.
Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
Analytics : - Quantify compound via LC-MS/MS (LLOQ: 1 ng/mL).
- Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%).
Tissue Distribution : Sacrifice subgroups at 4 h and 24 h to measure brain/plasma ratios (BBB penetration) .
Structural Modification Guidance
Q. How can the tetrahydroquinoline ring be modified to enhance metabolic stability without losing activity?
Methodological Answer:
- Fluorination : Introduce F at the C-3 position to block CYP3A4-mediated oxidation.
- Ring Saturation : Replace the tetrahydroquinoline with a fully saturated decahydroquinoline to reduce aromatic oxidation.
- Isosteric Replacement : Substitute the ethanesulfonyl group with a trifluoromethanesulfonyl moiety for enhanced electron-withdrawing effects .
Validation : Test analogues in human liver microsomes + NADPH; aim for t₁/₂ > 60 min.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
